3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate
CAS No.:
Cat. No.: VC13500313
Molecular Formula: C8H8F3IN2O2
Molecular Weight: 348.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8F3IN2O2 |
|---|---|
| Molecular Weight | 348.06 g/mol |
| IUPAC Name | 3-iodo-5-methylpyridin-2-amine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H7IN2.C2HF3O2/c1-4-2-5(7)6(8)9-3-4;3-2(4,5)1(6)7/h2-3H,1H3,(H2,8,9);(H,6,7) |
| Standard InChI Key | CNKAGDZWMVSZRE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1)N)I.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC1=CC(=C(N=C1)N)I.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate is an ionic compound comprising two distinct moieties: a 3-iodo-5-methylpyridin-2-amine cation and a trifluoroacetate anion. The IUPAC name systematically describes its structure: the pyridine ring is substituted with an iodine atom at position 3, a methyl group at position 5, and an amine group at position 2, while the trifluoroacetate anion stabilizes the charge via its strong electron-withdrawing trifluoromethyl group . The canonical SMILES representation confirms the connectivity and stereoelectronic arrangement.
Synthesis and Manufacturing
Halogenation Strategies
The synthesis of 3-iodo-5-methylpyridin-2-amine typically begins with a 5-methylpyridin-2-amine precursor. Iodination at the 3-position is achieved via electrophilic aromatic substitution using iodine monochloride () or () in the presence of a Lewis acid catalyst such as . The trifluoroacetate salt forms through acid-base reaction with trifluoroacetic acid (), which enhances solubility and stability for subsequent reactions .
Table 1: Key Synthetic Routes for 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate
Physicochemical Properties
Solubility and Stability
Applications in Pharmaceutical and Materials Science
Drug Discovery Intermediates
Pyridine derivatives are pivotal in kinase inhibitor development. For instance, US patent RE47739E1 discloses 2-(pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-ones as cyclin-dependent kinase (CDK) inhibitors . While 3-iodo-5-methyl-pyridin-2-ylamine trifluoroacetate is not directly cited, its structure suggests utility as a building block for analogous compounds targeting CDK4/6 or inflammatory pathways .
Hypervalent Iodine Reagent Synthesis
The compound’s iodine substituent positions it as a precursor for , which are employed in fluorination and oxidative coupling reactions. Gilmour’s group demonstrated that electron-donating groups enhance the stability of iodine(III) intermediates, aligning with the methyl and amine substituents in this compound .
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